molecular formula C14H13N3O4S B2871062 N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide CAS No. 763124-79-4

N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide

Cat. No.: B2871062
CAS No.: 763124-79-4
M. Wt: 319.34
InChI Key: RFBXMQVXXYWQOJ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (CAS 763124-79-4) is a diaryl acetamide derivative of significant interest in medicinal chemistry and oncology research. This compound, with the molecular formula C14H13N3O4S and a molecular weight of 319.34 g/mol, has been designed and synthesized as a potential cytotoxic agent and tyrosine kinase inhibitor . Its primary research value lies in its investigation as a potential inhibitor of the Fms-like tyrosine kinase 3 (FLT-3) enzyme, a validated drug target in acute myelogenous leukemia (AML) . Structurally, it belongs to a class of molecules featuring a non-fused biaryl head group, an acetamide linker, and a thioether tail incorporating a pyridinyl group, a configuration engineered to interact with the kinase's hinge region and allosteric sites . In vitro studies have shown that related diaryl acetamide derivatives demonstrate promising FLT-3 inhibitory activity and cytotoxic effects on human leukemia cell lines such as HL-60(TB), inducing cell cycle arrest and apoptosis . This makes the compound a valuable pharmacological tool for researchers studying dysregulated kinase signaling pathways, apoptosis mechanisms, and developing novel targeted cancer therapies . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-12-6-5-10(17(19)20)8-11(12)16-13(18)9-22-14-4-2-3-7-15-14/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBXMQVXXYWQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763124-79-4
Record name N-(2-METHOXY-5-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (CAS Number: 763124-79-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data tables and case studies.

The molecular formula of this compound is C14H13N3O4SC_{14}H_{13}N_{3}O_{4}S, with a molecular weight of 319.34 g/mol. Key physical properties include:

PropertyValue
Density1.327 g/cm³
Boiling PointNot specified
Melting PointNot specified
Flash Point191.2 °C

Antimicrobial Activity

Research has indicated that compounds containing nitrophenyl and pyridinyl groups exhibit significant antimicrobial properties. A study assessing various synthesized monomeric alkaloids showed that similar compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds with similar thioamide structures have shown promising results against cancer cell lines. In a comparative analysis, certain derivatives exhibited IC50 values below 10 µM against colon carcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study focusing on thiazole-derived compounds demonstrated that modifications in the phenyl ring significantly influence cytotoxic activity. Compounds with methoxy substitutions showed enhanced efficacy against cancer cell lines, indicating that this compound may possess similar properties .

Neuroprotective Activity

Recent investigations into neuroprotective agents have highlighted the role of multitarget-directed ligands in treating neurodegenerative diseases. Compounds structurally related to this compound have shown strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical enzymes in Alzheimer's disease pathology . These findings suggest that this compound could be a candidate for further exploration in neuroprotection.

Scientific Research Applications

Biological Activities

N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide exhibits significant biological activities, including antimicrobial properties. Studies focus on the interactions of this compound with various biological targets to understand its mechanisms of action.

Structural Similarity

This compound shares structural similarities with related compounds.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2-methoxy-5-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamideSimilar nitrophenyl and acetamide structureDifferent sulfur substituent leading to varied reactivity
N-(methoxy-nitrophenyl)acetamideContains a nitrophenyl groupLacks the pyridine-thio moiety, simplifying structure
4-NitroanilineBasic nitroaniline structureNo acetamide or thioether functionalities; serves as a base comparison
N-(hydroxy-nitrophenyl)acetamideHydroxy instead of methoxy groupVariation in substituent affects solubility and reactivity

These comparisons highlight the uniqueness of this compound while also emphasizing the importance of structural modifications in determining biological activity and chemical behavior.

Safety and Hazards

The compound can cause skin irritation and serious eye damage . It may also cause respiratory irritation .

GHS Classification

  • Skin Irrit. 2 (100%)
  • Eye Dam. 1 (100%)
  • STOT SE 3 (100%)

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Substituents

N-(5-Chloro-2-methoxyphenyl)-2-(pyridin-2-ylthio)acetamide (CAS: 329078-81-1)
  • Key Difference : Substitution of the nitro group at position 5 with chlorine.
N-(2-Methoxy-4-nitrophenyl)acetamide (CAS: SVAK-MNPA-184-23-261)
  • Key Difference : Nitro group at position 4 instead of 3.
  • Impact : Positional isomerism could affect hydrogen bonding and steric interactions, influencing solubility and target binding .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Key Difference: Pyridazinone core replaces the pyridinylthio group.
  • Impact : This derivative acts as a specific FPR2 agonist, highlighting how heterocyclic core modifications redirect biological activity toward neutrophil activation .

Heterocyclic Variants

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
  • Key Difference : Incorporation of a 1,2,4-triazole ring.
Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)
  • Key Difference : Benzothiazole replaces the pyridinylthio group.
  • Impact : Trifluoromethyl groups increase lipophilicity and metabolic stability, common in agrochemicals or CNS-targeting drugs .

Physicochemical Properties

Property Target Compound N-(5-Chloro-2-methoxyphenyl)-... N-(2-Methoxy-4-nitrophenyl)...
Molecular Weight ~308–355 g/mol (estimated) 308.78 g/mol 210.19 g/mol
Solubility Low (nitro group) Moderate (chloro) Low (nitro isomer)
LogP ~2.5–3.5 (predicted) ~3.0 ~2.0

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